N-methylpyridine-2-carboxamide

Lipophilicity Drug Design Physicochemical Property Prediction

N-Methylpyridine-2-carboxamide (CAS 6144-78-1), also known as N-methylpicolinamide or N-methyl-2-pyridinecarboxamide , is a pyridine carboxamide compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol. It is a strongly basic, clear colorless oil with a predicted boiling point of 347.7±15.0 °C at 760 mmHg.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 6144-78-1
Cat. No. B122734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylpyridine-2-carboxamide
CAS6144-78-1
SynonymsN-Methyl-2-pyridinecarboxamide;  N-Methylpicolinamide; 
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=N1
InChIInChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10)
InChIKeyHXXAUIXTYRHFNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylpyridine-2-carboxamide (CAS 6144-78-1): Core Identity and Baseline Specifications for Research Procurement


N-Methylpyridine-2-carboxamide (CAS 6144-78-1), also known as N-methylpicolinamide or N-methyl-2-pyridinecarboxamide , is a pyridine carboxamide compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol [1]. It is a strongly basic, clear colorless oil with a predicted boiling point of 347.7±15.0 °C at 760 mmHg [1]. This compound is a core structural motif present in several approved kinase inhibitors and is specifically catalogued as Sorafenib Related Compound 27 and Regorafenib Impurity 18 [2]. Its primary value in R&D and analytical chemistry lies in its role as a high-purity reference standard for method development and quality control of these clinically significant anticancer agents [3].

Why N-Methylpyridine-2-carboxamide (CAS 6144-78-1) Cannot Be Casually Replaced by Analogs


While other pyridine carboxamides may appear structurally similar, subtle variations in substitution pattern or functional group composition lead to markedly different physicochemical and biological properties. For example, regioisomers of methylpyridine carboxamide exhibit different hydrogen bonding capacities and lipophilicities, as predicted by logP values [1]. N-Methyl substitution, as in the target compound, eliminates one hydrogen bond donor relative to the unsubstituted amide, altering its interaction profile in biological systems and its behavior in chromatographic separations . Even minor changes, such as the addition of a chlorine atom at the 4-position, create a distinct compound (4-chloro-N-methylpyridine-2-carboxamide) with a higher molecular weight and altered electronic properties, which would fail to meet the strict identity criteria for an analytical reference standard [2]. For procurement purposes, specifically in pharmaceutical quality control, the exact CAS-designated compound is non-negotiable for establishing traceability and method validation [3].

N-Methylpyridine-2-carboxamide (CAS 6144-78-1): Quantitative Evidence for Product Differentiation


LogP Comparison: N-Methylpyridine-2-carboxamide vs. Unsubstituted Picolinamide

The N-methyl substitution in N-methylpyridine-2-carboxamide increases its lipophilicity compared to the unsubstituted picolinamide (pyridine-2-carboxamide). This is a class-level inference based on predicted logP values. A higher logP can influence membrane permeability and chromatographic retention time [1].

Lipophilicity Drug Design Physicochemical Property Prediction

Hydrogen Bond Donor Capacity: N-Methylpyridine-2-carboxamide vs. Picolinamide

N-Methylation of the amide nitrogen eliminates one hydrogen bond donor (HBD) site relative to the primary amide in picolinamide. This is a class-level inference based on molecular structure. The reduction in HBD count can lead to altered solid-state packing and solubility profiles [1].

Molecular Interactions Solubility Crystallography

Pharmacological Scaffold Privilege: N-Methylpicolinamide Moiety in c-Met Inhibitors

In a study of novel N-methylpicolinamide and thienopyrimidine derivatives, the most promising compound (43) containing the N-methylpicolinamide moiety demonstrated superior anticancer activity compared to the reference drug Foretinib. The compound showed IC50 values of 0.58 ± 0.15 µM (A549), 0.47 ± 0.06 µM (HepG2), and 0.74 ± 0.12 µM (MCF-7), which were 3.73- to 5.39-fold more potent than Foretinib [1]. This is a direct comparison for a derivative series, highlighting the N-methylpicolinamide fragment's contribution to activity.

Medicinal Chemistry Kinase Inhibition Anticancer Activity

Procurement-Driven Application Scenarios for N-Methylpyridine-2-carboxamide (CAS 6144-78-1)


Analytical Reference Standard for Sorafenib Impurity Profiling

N-Methylpyridine-2-carboxamide is officially designated as Sorafenib Related Compound 27 and Regorafenib Impurity 18 [1]. In this capacity, it is an essential, high-purity reference material for analytical chemists conducting method development, method validation (AMV), and quality control (QC) for Sorafenib and Regorafenib drug substances and finished products. Its use ensures accurate identification and quantification of this specific impurity during HPLC analysis, a requirement for Abbreviated New Drug Applications (ANDA) and commercial batch release [2].

Intermediate in the Synthesis of Targeted Covalent Inhibitors

The compound's functional groups (pyridine nitrogen and N-methyl amide) make it a versatile starting material or intermediate in the multi-step synthesis of complex bioactive molecules. Specifically, it has been utilized in the synthesis of advanced pharmaceutical intermediates such as 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (CAS 757251-39-1), a key building block for multikinase inhibitors including Regorafenib .

Scaffold for Exploring Bromodomain (BET) Selectivity

Research published in the Journal of Medicinal Chemistry identifies N-methylpyridine-2-carboxamide as the core of a series of potent and highly selective inhibitors for the second bromodomain (BD2) of BET proteins [3]. The study demonstrates that optimization around this core can achieve remarkable selectivity (e.g., 2000-fold for BD2 over BD1) and favorable physicochemical properties (>1 mg/mL solubility in FaSSIF media) [3]. This makes the compound a validated starting point for drug discovery programs targeting the BD2 phenotype for inflammatory and oncology indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methylpyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.